2-Bromo-3-chloro-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-fluorobenzoic acid typically involves halogenation reactions. One common method starts with 2-chlorobenzoic acid as the initial reactant. The process involves chlorination, acylation, and cyclization reactions, followed by bromination and hydrolysis . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Bromo-3-chloro-5-fluorobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the benzene ring allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzoic acid: Similar in structure but lacks the chlorine atom.
5-Bromo-3-chloro-2-fluorobenzoic acid: Similar but with different positions of the halogen atoms.
2-Bromo-5-chlorobenzoic acid: Lacks the fluorine atom.
Uniqueness
2-Bromo-3-chloro-5-fluorobenzoic acid is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-3-chloro-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERZFUAUNIQKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.